molecular formula C11H22N2O3 B13337905 Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13337905
M. Wt: 230.30 g/mol
InChI Key: RIMYCVANDMMPSG-DTWKUNHWSA-N
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Description

Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.

    Introduction of Functional Groups: The hydroxyl and aminomethyl groups are introduced through selective functionalization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Other compounds in this class include piperidine, piperazine, and their various substituted derivatives.

    Aminomethyl Compounds: Compounds with similar aminomethyl groups include aminomethylpyridine and aminomethylbenzene.

Uniqueness

Rel-tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1

InChI Key

RIMYCVANDMMPSG-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)O

Origin of Product

United States

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